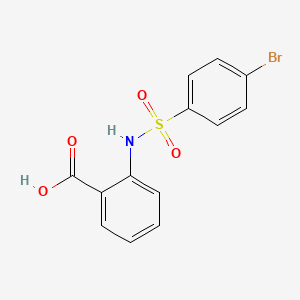

2-(4-Bromo-benzenesulfonylamino)-benzoic acid

Description

Properties

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCZXFGZZGTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199017 | |

| Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-29-4 | |

| Record name | 2-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The core synthetic route involves nucleophilic substitution of the sulfonyl chloride group in 4-bromobenzenesulfonyl chloride by the amino group of 2-aminobenzoic acid, forming the sulfonamide bond. This reaction is generally carried out under mild conditions with a base to neutralize the released hydrochloric acid and often in the presence of catalysts or ultrasound irradiation to enhance reaction rates and yields.

Method 1: Ultrasound-Assisted Synthesis Using Fly-Ash:H3PO4 Catalyst

- Reactants : 4-bromobenzenesulfonyl chloride (1 mmol), 2-aminobenzoic acid (1 mmol)

- Catalyst : Fly-ash:H3PO4 (0.02 mg)

- Solvent : Ethanol (10 mL)

- Base : Potassium carbonate (0.1 mg) added to neutralize hydrochloric acid formed

- Procedure :

- Mix reactants, catalyst, and solvent in a 50 mL conical flask.

- Subject the mixture to ultrasound irradiation for 20-25 minutes at room temperature.

- Monitor reaction progress by thin-layer chromatography (TLC).

- After completion, wash the product with n-hexane.

- Separate catalyst by filtration.

- Dry the solid product.

- Purify the crude product by column chromatography using a dichloromethane and ethyl acetate mixture (3:1) as eluants.

- Yield : Approximately 92%

- Notes : The use of ultrasound irradiation accelerates the reaction, and the fly-ash:H3PO4 catalyst promotes catalytic behavior under mild conditions.

- Reference : Dineshkumar et al., Journal of the Chilean Chemical Society, 2019

Reaction Conditions and Optimization

| Parameter | Typical Conditions (Method 1) | Notes |

|---|---|---|

| Reactants Ratio | 1:1 molar ratio (sulfonyl chloride: amine) | Equimolar amounts ensure complete conversion |

| Catalyst | Fly-ash:H3PO4 (0.02 mg) | Enhances reaction rate via heterogeneous catalysis |

| Solvent | Ethanol (10 mL) | Polar protic solvent facilitates solubility |

| Base | Potassium carbonate (0.1 mg) | Neutralizes HCl formed during reaction |

| Temperature | Room temperature | Mild conditions prevent side reactions |

| Reaction Time | 20-25 minutes under ultrasound irradiation | Ultrasound accelerates reaction kinetics |

| Purification | Column chromatography (dichloromethane:ethyl acetate 3:1) | Ensures high purity of final product |

| Yield | ~92% | High yield indicates efficient synthesis |

Analytical and Research Findings

- Reaction Monitoring : Thin-layer chromatography is used to monitor the reaction progress, ensuring complete conversion before workup.

- Catalyst Role : Fly-ash:H3PO4 acts as a solid acid catalyst, promoting sulfonamide bond formation efficiently under ultrasound.

- Ultrasound Irradiation : Sonication enhances mass transfer and reaction kinetics, reducing reaction time significantly compared to conventional stirring.

- Purification : Column chromatography with a dichloromethane and ethyl acetate mixture effectively separates the product from impurities and residual starting materials.

- Product Characterization : The purified compound typically shows expected spectral data consistent with 2-(4-bromo-benzenesulfonylamino)-benzoic acid, confirming successful synthesis.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Step 1: Mixing | Combine equimolar 4-bromobenzenesulfonyl chloride and 2-aminobenzoic acid with catalyst and ethanol |

| Step 2: Reaction | Ultrasound irradiation for 20-25 minutes at room temperature |

| Step 3: Neutralization | Add potassium carbonate to neutralize HCl |

| Step 4: Workup | Wash product with n-hexane, filter catalyst |

| Step 5: Purification | Column chromatography using dichloromethane:ethyl acetate (3:1) |

| Step 6: Drying | Dry the purified solid product |

| Step 7: Yield | Obtain ~92% yield of product |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

Coupling Reactions: The benzoic acid moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

2-(4-Bromo-benzenesulfonylamino)-benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of sulfonamide derivatives are highly dependent on the substituents attached to the benzenesulfonyl group. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing Groups: Bromine (Br) and chlorine (Cl) substituents increase stability and acidity compared to hydrogen or methyl groups. The nitro group (NO₂) in the chloro-nitro analog further enhances these effects .

Enzyme Inhibition

- Acetylcholinesterase Inhibition: The chloro-nitro analog () exhibits acetylcholinesterase inhibition, a property likely shared by the bromo derivative due to structural similarities. The bromo group’s larger atomic size may influence binding affinity differently compared to smaller substituents like fluorine .

- Ligand Activity: The bromo-phenylglycine derivative () acts as a ligand in metal complexation, suggesting that the sulfonamide group in the target compound could facilitate similar interactions, albeit modulated by the benzoic acid moiety .

Cytotoxicity

- Arylsulfonamides isolated from Tupistra chinensis () display weak cytotoxicity against cancer cell lines (e.g., HCT116, A549).

Receptor Binding

- Docking studies of 2-benzoylbenzoic acid derivatives () reveal that substituents like methoxy or methyl groups alter ΔGbinding values for receptor interactions. The bromo-sulfonamide group in the target compound may exhibit distinct binding patterns due to steric and electronic effects .

Biological Activity

2-(4-Bromo-benzenesulfonylamino)-benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years due to its potential biological activities. This article explores the compound's various biological properties, including its anticancer, antibacterial, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid moiety, which is known to influence its biological activity. The presence of the bromine atom enhances the lipophilicity and may affect the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds could inhibit the activity of anti-apoptotic Bcl-2 family proteins, which are overexpressed in various cancers. These inhibitors showed promising results in inducing apoptosis in cancer cell lines that rely on these proteins for survival .

Case Study: Inhibition of Mcl-1 and Bfl-1

A notable case study involved the design of dual inhibitors targeting Mcl-1 and Bfl-1 proteins. The binding affinities of these compounds were assessed, revealing K_i values of approximately 100 nM for both targets. The ability to selectively inhibit these proteins suggests potential therapeutic applications in treating malignancies characterized by their overexpression .

Antibacterial Activity

The antibacterial properties of PABA derivatives have been well-documented. For instance, studies have shown that certain analogs exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 15.62 µM. This suggests that this compound may also possess similar antibacterial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been explored extensively. Compounds related to this compound have shown effectiveness in reducing inflammatory markers. The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as TNF-α, leading to decreased inflammation in various models .

Summary of Biological Activities

Q & A

What are the common synthetic routes for 2-(4-Bromo-benzenesulfonylamino)-benzoic acid, and how can reaction conditions be optimized for yield?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential halogenation and sulfonamidation. A validated route starts with the chlorosulfonation of 4-bromobenzoic acid derivatives, followed by amination with 2-aminobenzoic acid. Key steps include:

- Chlorosulfonation: Reacting 4-bromobenzoic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation .

- Amination: Introducing the amino group via nucleophilic substitution using 2-aminobenzoic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Optimization Tips: - Use sodium sulfite as a reducing agent to minimize byproducts during sulfonamide formation.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance final product purity.

How does the crystal structure of this compound influence its reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

X-ray crystallography reveals that the sulfonamide group adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the adjacent carboxylic acid proton. This rigidity:

- Limits Rotational Freedom: Reduces accessibility for nucleophilic attack at the sulfur center .

- Electronic Effects: The electron-withdrawing bromine and sulfonyl groups activate the benzene ring for electrophilic substitution but deactivate the sulfonamide nitrogen for nucleophilic reactions .

Experimental Validation: - Conduct density functional theory (DFT) calculations to map electron density distribution.

- Compare reactivity with analogs lacking bromine (e.g., 2-(benzenesulfonylamino)-benzoic acid) to isolate electronic vs. steric effects.

What spectroscopic techniques are most effective for characterizing the sulfonamide group in this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide presence .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) identifies the molecular ion [M-H]⁻, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors or metabolic instability. Mitigation strategies include:

- Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., hydrolyzed sulfonamide or dehalogenated products) in plasma/tissue samples .

- Prodrug Design: Modify the carboxylic acid group (e.g., esterification) to improve membrane permeability and in vivo stability .

- Dose-Response Calibration: Conduct parallel in vitro (cell-based assays) and in vivo (murine models) studies with matched dosing regimens to isolate efficacy vs. bioavailability effects .

How can the purity of this compound be assessed and improved post-synthesis?

Level: Basic

Methodological Answer:

- Analytical Techniques:

- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation.

- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate sulfonamide byproducts .

What computational methods are used to predict the binding affinity of this compound to carbonic anhydrase enzymes?

Level: Advanced

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate interactions between the sulfonamide group and the enzyme’s zinc-active site. Key parameters:

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

- Free Energy Perturbation (FEP): Quantify ΔΔG values for bromine substitution vs. chloro/fluoro analogs to guide SAR studies .

What role does the bromine substituent play in directing further functionalization of this compound?

Level: Advanced

Methodological Answer:

The bromine atom serves as:

- A Directing Group: Activates the para position for electrophilic aromatic substitution (e.g., nitration, Suzuki coupling) .

- Leaving Group: In Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), bromine can be replaced with amines or aryl groups .

Experimental Protocol: - Suzuki Coupling: React with arylboronic acids (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 hours .

- Monitoring: Use TLC (hexane/ethyl acetate 1:1) to track bromine displacement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.